molecular formula C21H26O9S B1610195 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside CAS No. 28244-99-7

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside

Cat. No.: B1610195
CAS No.: 28244-99-7
M. Wt: 454.5 g/mol
InChI Key: XRFOIRMXQHXTRL-IFLJBQAJSA-N
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Scientific Research Applications

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside is used in various scientific research applications:

Preparation Methods

The synthesis of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside generally involves the following steps:

    Thioglycoside Formation: The initial step involves the reaction of galactose with a thiol compound, such as 4-methylthiophenol, in the presence of a catalyst like boron trifluoride etherate. This reaction forms the thioglycoside intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride and a base such as pyridine.

Chemical Reactions Analysis

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside can undergo various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, boron trifluoride etherate, hydrogen peroxide, and m-chloroperbenzoic acid. Major products formed from these reactions include deacetylated thiogalactopyranosides, sulfoxides, and sulfones.

Comparison with Similar Compounds

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside can be compared with other thioglycosides and acetylated sugars:

The uniqueness of this compound lies in its specific configuration and the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with enzymes.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOIRMXQHXTRL-IFLJBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438768
Record name 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28244-99-7
Record name 4-Methylphenyl 1-thio-β-D-galactopyranoside 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28244-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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